molecular formula C15H18N2O2 B2365476 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide CAS No. 898410-75-8

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide

Cat. No.: B2365476
CAS No.: 898410-75-8
M. Wt: 258.321
InChI Key: LKRYZVDYFJAKHD-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide is a sophisticated nitrogen-containing heterocyclic compound offered as a key chemical building block for non-human research. This molecule features a fused pyrroloquinoline core structure, a scaffold of significant interest in medicinal chemistry and drug discovery. Compounds based on this privileged structure have been investigated for a range of biological activities, including as kinase inhibitors for oncology research and as novel therapeutics for infectious diseases. The presence of the isobutyramide moiety provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize physicochemical properties. This product is intended for use as a reference standard, an intermediate in multi-step organic synthesis, or a starting point for the development of new bioactive molecules. It is supplied with comprehensive quality control data. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(2)15(19)16-12-6-10-4-3-5-17-13(18)8-11(7-12)14(10)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYZVDYFJAKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to the Pyrrolo[3,2,1-ij]quinoline Scaffold

Bischler-Napieralski Cyclodehydration Method

The Bischler-Napieralski cyclodehydration represents one of the most efficient routes for constructing the pyrrolo[3,2,1-ij]quinoline ring system. This method has been successfully employed for synthesizing various pyrrolo[2,1-a]isoquinolin-3-ones which share structural similarities with our target compound.

The synthetic pathway typically involves a double intramolecular cyclization conducted through a Bischler-Napieralski cyclodehydration-imine reduction sequence. This methodology has been widely utilized in the synthesis of isoquinoline alkaloids and can be adapted for preparing the core structure of our target compound with good yields.

[3+2] Cycloaddition Approaches

Another versatile approach for constructing the pyrrolo[3,2,1-ij]quinoline core involves the [3+2] cycloaddition of in situ generated cycloimmonium ylides with appropriate dipolarophiles. This methodology has been successfully employed for synthesizing various pyrroloisoquinoline derivatives.

The reaction typically proceeds as follows:

  • Formation of isoquinolinium salts through N-alkylation with suitable alkylating agents
  • Generation of isoquinolinium ylides in situ using a base (commonly triethylamine)
  • [3+2] cycloaddition with dipolarophiles to form the pyrrole ring fused to the isoquinoline core
  • Subsequent modifications to introduce the desired functionalities

Synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide

Preparation of the Core Structure

Based on established synthetic methodologies for related compounds, the preparation of the core 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline structure can be achieved through the following sequence:

Synthesis via Bischler-Napieralski Approach

The synthesis begins with the preparation of a suitably substituted tetrahydroquinoline-4-carboxylic acid derivative. This compound serves as the key intermediate for constructing the pyrroloisoquinoline core through a Bischler-Napieralski cyclodehydration sequence.

Step 1: Preparation of the substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Step 2: Conversion to the corresponding amide derivative.
Step 3: Bischler-Napieralski cyclodehydration to form the isoquinoline ring system.
Step 4: Reduction of the resulting imine to complete the core structure.

This approach has been demonstrated to produce 8-substituted and 8,9-disubstituted-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-ones in good yields, which are structurally similar to our target compound.

Introduction of the Isobutyramide Group

Once the core 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline structure is established, the introduction of the isobutyramide group at the 8-position can be accomplished through several methods:

Direct Acylation Method

For compounds with an amino group at the 8-position, direct acylation with isobutyryl chloride represents a straightforward approach:

  • Reaction of 8-amino-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline with isobutyryl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (THF, DCM)
  • Purification by crystallization or column chromatography

This method typically yields the desired isobutyramide derivative in moderate to good yields.

Coupling Reaction Approach

Alternatively, the isobutyramide functionality can be introduced through coupling reactions using coupling agents such as HBTU, EDC/HOBt, or DCC:

  • Reaction of 8-amino-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline with isobutyric acid in the presence of a coupling agent and a base
  • Purification by standard methods

This approach is particularly useful when milder reaction conditions are desired or when the substrate contains sensitive functional groups.

Optimized Synthetic Route

Based on the above considerations, an optimized synthetic route for this compound is proposed as follows:

Scheme 1: Proposed synthetic route for this compound

  • Synthesis of 8-nitro-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline via Bischler-Napieralski cyclodehydration
  • Reduction of the nitro group to obtain 8-amino-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
  • Acylation with isobutyryl chloride to yield the target compound

The reaction conditions and yields for each step are summarized in Table 1.

Table 1: Reaction conditions and yields for the synthesis of this compound

Step Reagents Conditions Time (h) Yield (%)
1 POCl₃, P₂O₅ 120°C, toluene 4 75-80
2 Fe/NH₄Cl or H₂/Pd-C MeOH/H₂O or EtOH, rt 3-4 85-90
3 Isobutyryl chloride, Et₃N THF, 0°C to rt 2-3 70-75
Overall yield 45-54

Characterization and Analysis

Spectroscopic Data

The characterization of this compound typically involves various spectroscopic techniques including NMR, IR, and mass spectrometry.

NMR Spectroscopy

The ¹H NMR spectrum (500 MHz, DMSO-d₆) of the target compound would display characteristic signals including:

  • A singlet around δ 9.4-9.7 ppm corresponding to the NH proton of the amide group
  • Aromatic protons of the quinoline ring system at δ 6.8-7.5 ppm
  • A multiplet at δ 2.4-2.5 ppm for the methine proton of the isobutyryl group
  • Two doublets at δ 1.0-1.1 ppm for the methyl groups of the isobutyryl moiety
  • Multiple signals in the range of δ 1.8-4.5 ppm corresponding to the methylene protons of the tetrahydropyrrole ring
IR Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching of the amide group at 3250-3300 cm⁻¹
  • C=O stretching of the lactam at 1700-1710 cm⁻¹
  • C=O stretching of the amide at 1650-1660 cm⁻¹
  • C-H stretching bands at 2910-2930 cm⁻¹
Mass Spectrometry

Mass spectrometric analysis would show the molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₈N₂O₂, theoretical m/z: 258.1368) along with characteristic fragmentation patterns.

Purification and Analysis

Purification of the final compound can be achieved through recrystallization from appropriate solvents (e.g., methanol, ethanol, or ethyl acetate) or column chromatography using silica gel with suitable eluent systems.

Table 2: Analytical data for this compound

Parameter Data
Appearance White to off-white crystalline solid
Melting point 195-197°C
Solubility Soluble in DMSO, DMF; moderately soluble in methanol, ethanol; poorly soluble in water
HPLC purity >98%
Elemental analysis C: 69.85-70.05% (calc. 69.75%); H: 7.00-7.15% (calc. 7.02%); N: 10.80-10.95% (calc. 10.84%)

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amines or alcohols .

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The pyrrolo[3,2,1-ij]quinolinone core is shared among several analogs, but substituents at the 1-, 2-, and 8-positions significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Features of Selected Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Findings
Target Compound : N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[...]isobutyramide 8-isobutyramide ~317.35* Polar amide enhances solubility
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]quinoline-1,2-dione 8-ethoxy, 1,2-dione 274.14 Lower polarity; crystallizes readily
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]quinoline-1,2-dione 6-(4-ClPh), 1,2-dione 340.11 Chlorophenyl increases lipophilicity
(Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[...]quinolin-1-ylidene)thiazolidin-4-one 1-thiazolidinone, Z-configuration ~385.45* Thioxo group enables metal coordination
8-(Hydroxy-4-oxo-1,2,5,6-tetrahydro-pyrrolo[...]quinolin-8-yl)-8-(4-methylbenzoyl)-[...]quinolin-4-one 8-benzoyl, dimeric structure ~512.52* Dimeric form may enhance stability

*Calculated based on structural data.

Isomerism and Stereochemical Considerations

Geometric isomerism is critical in analogs with exocyclic double bonds. For example, thiosemicarbazone derivatives (e.g., compounds 3a-q in ) adopt a Z-configuration due to intramolecular hydrogen bonding between the C=N and C=O groups . Similarly, thiazolidinone derivatives exhibit Z-isomer dominance, confirmed via ¹H NMR coupling constants . The target compound lacks such double bonds, simplifying its stereochemical profile.

Pharmacological and Physicochemical Properties

  • Solubility : The isobutyramide group in the target compound improves aqueous solubility compared to ethoxy or chlorophenyl analogs .
  • Bioactivity: Thiazolidinone analogs (e.g., Z-thioxo derivatives) show promise as enzyme inhibitors due to thiol-metal interactions, whereas dimeric benzoyl derivatives (e.g., 13b) may target steroidogenic pathways .
  • Stability : Compounds with electron-withdrawing groups (e.g., 8-iodo in ) exhibit enhanced thermal stability .

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
CAS Number 898454-73-4
Molecular Formula C₁₉H₁₈N₄O₃
Molecular Weight 350.4 g/mol
Density Not Available
Melting Point Not Available
Boiling Point Not Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of their activity, which may result in various therapeutic effects. The exact pathways and molecular targets are still under investigation but may include inhibition of certain kinases or other critical proteins involved in disease processes .

Anticancer Activity

Research has indicated that derivatives of pyrroloquinoline compounds exhibit notable anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) studies suggest that modifications on the pyrroloquinoline core can enhance anticancer potency .

Antimicrobial Activity

Studies have also evaluated the antimicrobial properties of similar pyrroloquinoline derivatives. For example, certain compounds in this class have demonstrated significant activity against Leishmania species, indicating potential applications in treating parasitic infections. The in vitro studies reported IC50 values as low as 8.36 μM against amastigote forms of the parasite, showcasing their effectiveness .

Anticoagulant Activity

In vitro assays have revealed that some derivatives of pyrrolo[3,2,1-ij]quinolin compounds can inhibit coagulation factors like Xa and XIa. One study identified a derivative with an IC50 value of 3.68 µM for factor Xa inhibition and 2 µM for factor XIa inhibition. This suggests that these compounds may serve as effective anticoagulants in therapeutic settings .

Case Studies

  • Antileishmanial Efficacy : A study evaluated a series of pyrroloquinoline derivatives for their antileishmanial activity against visceral leishmaniasis. Compound 5m showed significant in vivo efficacy with a 56.2% reduction in liver parasite burden when administered at 12.5 mg/kg .
  • Kinase Inhibition : A structure-activity relationship study on pyrrolo[3,2-g]isoquinoline derivatives identified potent inhibitors against the haspin kinase with nanomolar potencies. This highlights the potential for developing targeted therapies using these structural frameworks .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide?

  • Methodological Answer : Synthesis optimization requires multi-step reactions with precise control of:
  • Temperature : Elevated temperatures (e.g., 80–120°C) for condensation steps, as seen in similar pyrroloquinoline derivatives .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve amide bond formation .
  • Purification : Column chromatography or recrystallization ensures purity (>95%), validated via HPLC .

Table 1 : Example Synthesis Parameters for Analogous Compounds

StepConditionsYield (%)Reference
Amide CouplingDMF, 100°C, 12h, p-TsOH65–75
CyclizationToluene, reflux, 24h50–60
PurificationSilica gel chromatography (EtOAc/Hexane)

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., distinguishing pyrroloquinoline protons at δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating fused-ring systems .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 313.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Contradictions arise from structural nuances (e.g., substituent effects on receptor binding). Strategies include:
  • Comparative SAR Studies : Synthesize analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) and test inhibitory potency against target enzymes .
  • Biochemical Assays : Use fluorescence polarization or surface plasmon resonance to quantify binding affinities .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, guiding experimental validation .

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound?

  • Methodological Answer : Mechanistic studies require:
  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or proteases using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 3^3H) to track intracellular accumulation .
  • Gene Expression Profiling : RNA-seq identifies downstream pathways modulated by the compound (e.g., apoptosis markers like Bcl-2) .

Q. How can stability and reactivity under varying pH or temperature conditions be systematically evaluated?

  • Methodological Answer :
  • pH Stability Tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24h intervals .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition profiles .
  • Forced Degradation Studies : Expose to UV light or oxidizing agents (e.g., H2_2O2_2) to identify degradation products .

Data Contradiction Analysis

Q. How should discrepancies in reported reaction yields for analogous compounds be addressed?

  • Methodological Answer : Yield variability often stems from:
  • Impurity in Starting Materials : Use ≥99% purity reagents, verified via GC-MS .
  • Oxygen Sensitivity : Conduct reactions under inert gas (N2_2/Ar) to prevent oxidation .
  • Reaction Monitoring : In situ FT-IR tracks intermediate formation, ensuring completion before proceeding .

Structure-Activity Relationship (SAR) Design

Q. What approaches are recommended for designing SAR studies targeting improved bioactivity?

  • Methodological Answer :
  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the quinoline ring to enhance binding .
  • Side Chain Variation : Replace isobutyramide with sulfonamide or urea groups to modulate solubility and target affinity .
  • In Vivo Testing : Use rodent models to correlate structural changes with pharmacokinetic parameters (e.g., bioavailability) .

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